Violerythrin

Beschreibung

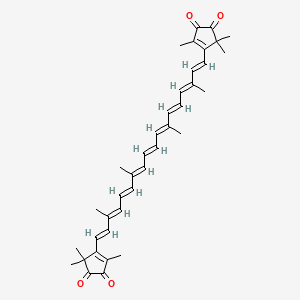

Violerythrin is a C₄₃-carotenoid aglucone characterized by a conjugated carbonyl group and a unique C₃H₂O substituent linked to one of its lateral methyl groups . It is predominantly isolated from marine organisms such as the sea anemone Actinia equina (AE), where it serves as a major pigment. Recent studies have identified Violerythrin as the dominant carotenoid in AE extracts, with concentrations reaching 1,328.6 mg/kg, surpassing other carotenoids like actinioerythrin (260.2 mg/kg) and β-carotene (550.6 mg/kg) . Its structural complexity and stability under advanced extraction conditions (e.g., HPLC-DAD-MS with C30 columns) make it a subject of interest in food science and biochemistry .

Eigenschaften

CAS-Nummer |

22453-06-1 |

|---|---|

Molekularformel |

C38H44O4 |

Molekulargewicht |

564.8 g/mol |

IUPAC-Name |

3,5,5-trimethyl-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-3,7,12,16-tetramethyl-18-(2,5,5-trimethyl-3,4-dioxocyclopenten-1-yl)octadeca-1,3,5,7,9,11,13,15,17-nonaenyl]cyclopent-3-ene-1,2-dione |

InChI |

InChI=1S/C38H44O4/c1-25(17-13-19-27(3)21-23-31-29(5)33(39)35(41)37(31,7)8)15-11-12-16-26(2)18-14-20-28(4)22-24-32-30(6)34(40)36(42)38(32,9)10/h11-24H,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,25-15+,26-16+,27-19+,28-20+ |

InChI-Schlüssel |

DXGGDMSNCNNMOK-KNZSRCDBSA-N |

SMILES |

CC1=C(C(C(=O)C1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(=O)C2(C)C)C)C)C |

Isomerische SMILES |

CC1=C(C(C(=O)C1=O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(=O)C(=O)C2(C)C)C)\C)\C)/C)/C |

Kanonische SMILES |

CC1=C(C(C(=O)C1=O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(=O)C2(C)C)C)C)C |

Synonyme |

2,2'-dinor-beta,beta-carotene-3,4,3',4'-tetraone violerythrin |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Violerythrin belongs to a class of nor-carotenoids and shares biosynthetic pathways with structurally related compounds such as actinioerythrin, astacene, and roserythrin. Below is a comparative analysis based on structural, quantitative, and functional properties.

Structural Comparison

| Compound | Molecular Formula | Skeletal Features | Key Functional Groups |

|---|---|---|---|

| Violerythrin | C₄₃H₆₀O₂ | C₄₃-skeleton with cross-conjugation | Conjugated carbonyl, C₃H₂O substituent |

| Actinioerythrin | C₃₉H₅₀O₄ | C₃₉ nor-carotenoid | Protein-bound diosphenol complex |

| Roserythrin | C₄₀H₅₂O₃ | Derived from astacene via oxidation | Quinoxaline-reactive carbonyl groups |

| β-Carotene | C₄₀H₅₆ | Linear polyene chain | Terminal cyclohexene rings |

- Violerythrin vs. Actinioerythrin: Violerythrin’s elongated C₄₃-skeleton and cross-conjugation distinguish it from actinioerythrin’s shorter C₃₉ nor-carotenoid structure. Actinioerythrin’s diosphenol moiety often forms protein complexes, complicating its extraction .

- Violerythrin vs. Roserythrin: Both derive from astacene, but Violerythrin is an intermediate in roserythrin synthesis. Roserythrin’s quinoxaline reactivity contrasts with Violerythrin’s stability under alkaline conditions .

Quantitative Analysis in Actinia equina

| Compound | Concentration (mg/kg) | Extraction Efficiency |

|---|---|---|

| Violerythrin | 1,328.6 | High (optimized via HPLC-DAD-MS) |

| Actinioerythrin | 260.2 | Low (protein-bound; extraction method-sensitive) |

| β-Carotene | 550.6 | Moderate (standard solvent extraction) |

| Lutein | 150.2 | Moderate (polar solvent-dependent) |

Violerythrin’s dominance in AE extracts highlights its superior stability and solubility under modern analytical conditions compared to actinioerythrin, which is often underreported due to protein complexation .

Functional and Spectral Properties

- Absorption Spectra: Violerythrin exhibits a round-shaped visible absorption spectrum with a hypsochromic shift upon hydride reduction, indicative of cross-conjugation. Actinioerythrin’s spectrum shows bathochromic shifts due to diosphenol-protein interactions .

- Mass Spectrometry: Violerythrin’s fragmentation pattern reveals in-chain cleavages consistent with its C₃H₂O substituent, while actinioerythrin displays fragments characteristic of nor-carotenoids .

Research Implications and Discrepancies

Earlier studies cited actinioerythrin as AE’s primary carotenoid , but advanced techniques like HPLC-DAD-MS have revealed Violerythrin’s dominance. This discrepancy emphasizes methodological impacts on carotenoid quantification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.